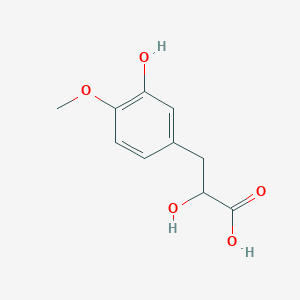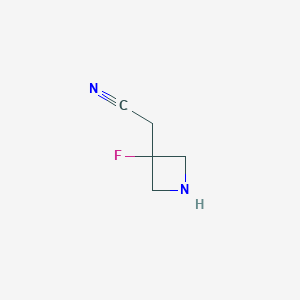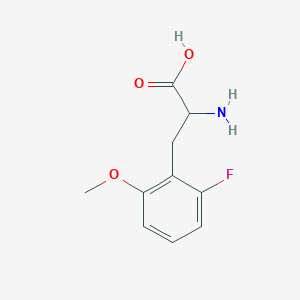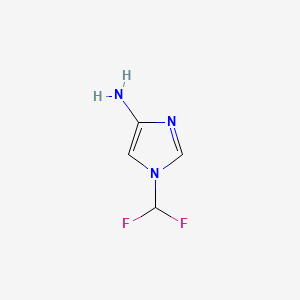
2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, also known as dihydroferulic acid, is an organic compound belonging to the class of hydroxycinnamic acids. It is a derivative of ferulic acid and is characterized by the presence of both hydroxyl and methoxy groups on its aromatic ring. This compound is notable for its antioxidant properties and is found in various plant-based foods.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis of 2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid typically begins with ferulic acid.
Hydrogenation: Ferulic acid undergoes catalytic hydrogenation in the presence of a palladium catalyst to reduce the double bond, yielding dihydroferulic acid.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce the carboxyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C) for catalytic hydrogenation, lithium aluminum hydride (LiAlH4) for reducing carboxyl groups.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fully hydrogenated aromatic rings or alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is used as a precursor for synthesizing various bioactive molecules. Its antioxidant properties make it a valuable compound for studying radical scavenging mechanisms.
Biology
In biological research, this compound is studied for its role in plant metabolism and its effects on human health. It is known to be a metabolite produced by gut microbiota, influencing various physiological processes.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to modulate oxidative stress pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and dietary supplements due to its antioxidant properties. It is also explored for its potential in food preservation and enhancement of nutritional value.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with free radicals, neutralizing them and preventing oxidative damage. It targets various molecular pathways, including the NF-κB pathway, which is involved in inflammation and immune response. By modulating these pathways, the compound exerts its antioxidant and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferulic Acid: The parent compound, known for its strong antioxidant properties.
Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant activity.
Sinapic Acid: Contains additional methoxy groups, enhancing its antioxidant potential.
Uniqueness
2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is unique due to its specific structural features that confer distinct antioxidant properties. Its reduced form compared to ferulic acid provides different reactivity and stability, making it suitable for various applications where ferulic acid might not be as effective.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique properties and versatile reactivity make it a valuable compound for ongoing research and development.
Propriétés
Formule moléculaire |
C10H12O5 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O5/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8,11-12H,5H2,1H3,(H,13,14) |
Clé InChI |
UIQJPTIJLALAGB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)


![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)



![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)

![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)



![Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate](/img/structure/B13541084.png)
